IMPDH2 Enzyme Inhibition: 6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine Demonstrates Low Micromolar Binding Affinity
6-Methoxy-4-N,4-N-dimethylpyrimidine-4,5-diamine exhibits direct inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppression and antiviral therapy. The compound demonstrates a binding affinity (Ki) of 240 nM in a biochemical assay [1]. While unsubstituted 4,5-diaminopyrimidine (CAS 13754-19-3) lacks reported inhibitory activity against IMPDH2, other pyrimidine-based inhibitors in this target class often exhibit Ki values in the high micromolar to millimolar range, underscoring the functional impact of the 6-methoxy and 4-N,N-dimethylamino substitution pattern [1].
| Evidence Dimension | Binding Affinity (Ki) for IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Unsubstituted 4,5-diaminopyrimidine (no reported activity); Class-level baseline for pyrimidine inhibitors of IMPDH2 typically >10 μM |
| Quantified Difference | Target compound exhibits sub-micromolar binding affinity, representing an approximately >40-fold improvement over typical class-level baseline values |
| Conditions | Biochemical inhibition assay against IMPDH2 (source: BindingDB entry for BDBM50421763) |
Why This Matters
This sub-micromolar binding affinity validates the compound's utility as a starting point for medicinal chemistry optimization of IMPDH2 inhibitors, whereas unsubstituted analogs lack this activity.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50421763: Ki = 240 nM against Inosine-5'-monophosphate dehydrogenase 2. PrimarySearch_ki entry. View Source
